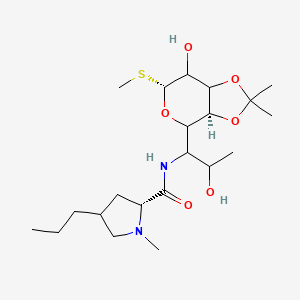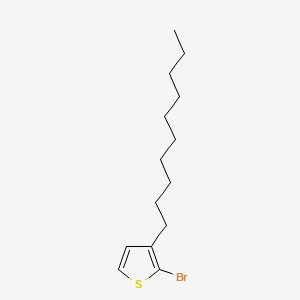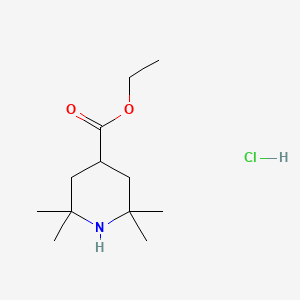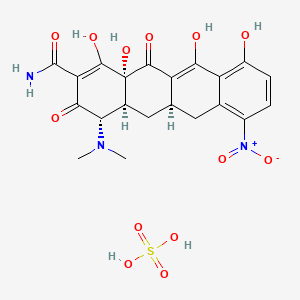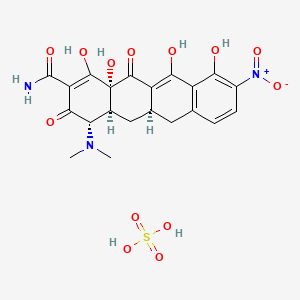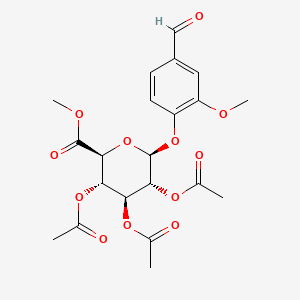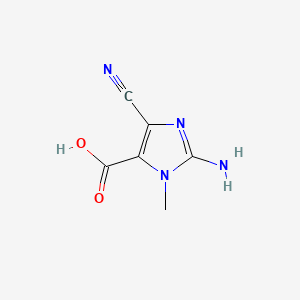
Nafoxidine-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nafoxidine-d5 Hydrochloride is a deuterated form of Nafoxidine Hydrochloride, a nonsteroidal antiestrogen compound. It is primarily used in scientific research, particularly in the study of estrogen receptors and their role in various biological processes. The compound is known for its ability to bind to estrogen receptors, thereby inhibiting the effects of endogenous estrogens.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nafoxidine-d5 Hydrochloride involves a multi-step process. One of the key methods includes a Lewis acid-mediated three-component coupling reaction. This reaction involves the coupling of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride. The resulting product undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield Nafoxidine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of Nafoxidine-d5 to achieve the desired isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions: Nafoxidine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrrolidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Nafoxidine-d5 Hydrochloride is extensively used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Studied for its interaction with estrogen receptors and its effects on gene expression.
Medicine: Investigated for its potential therapeutic applications in breast cancer treatment.
Industry: Utilized in the development of new antiestrogen drugs and in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
Nafoxidine-d5 Hydrochloride exerts its effects by binding to estrogen receptors, thereby blocking the binding of endogenous estrogens. This inhibition prevents the activation of estrogen-responsive genes, leading to a decrease in cell proliferation and growth. The compound also induces oxidative stress and modulates signaling pathways involving protein kinase C and calcium .
Comparación Con Compuestos Similares
Tamoxifen: Another nonsteroidal antiestrogen used in breast cancer treatment.
Lasofoxifene: A selective estrogen receptor modulator with similar binding properties.
Raloxifene: Used in the prevention of osteoporosis and breast cancer.
Uniqueness of Nafoxidine-d5 Hydrochloride: this compound is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. Its strong binding affinity to estrogen receptors and ability to modulate multiple signaling pathways make it a valuable tool in scientific research.
Propiedades
Número CAS |
1794766-71-4 |
|---|---|
Fórmula molecular |
C29H32ClNO2 |
Peso molecular |
467.061 |
Nombre IUPAC |
1-[2-[4-[6-methoxy-2-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H/i2D,3D,4D,7D,8D; |
Clave InChI |
HJOOGTROABIIIU-GTOZQSFPSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl |
Sinónimos |
1-[2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]pyrrolidine-d5 Hydrochloride; 1-[2-[p-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy]ethyl]pyrrolidine-d5 Hydrochloride; 11100A-d5; NSC 70735-d5; U 11100-d5; U 11100A-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
